5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazoloquinazoline core with a benzylsulfanyl and pyridinyl substituent, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the triazoloquinazoline core. The benzylsulfanyl and pyridinyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridinyl and benzylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar triazole ring structure but differs in the substituents and overall molecular framework.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in similar applications but with different properties.
Uniqueness
5-(Benzylsulfanyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H15N5S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-benzylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H15N5S/c1-2-6-15(7-3-1)14-27-21-23-18-9-5-4-8-17(18)20-24-19(25-26(20)21)16-10-12-22-13-11-16/h1-13H,14H2 |
InChI Key |
YSXNFQZXZPTYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5 |
Origin of Product |
United States |
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